molecular formula C17H21N3OS2 B2906208 (7-Phenyl-1,4-thiazepan-4-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone CAS No. 1797906-81-0

(7-Phenyl-1,4-thiazepan-4-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone

Cat. No. B2906208
CAS RN: 1797906-81-0
M. Wt: 347.5
InChI Key: SXMJLTSEBLOVOS-UHFFFAOYSA-N
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Description

(7-Phenyl-1,4-thiazepan-4-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of heterocyclic organic compounds and has been synthesized using different methods.

Mechanism Of Action

The mechanism of action of (7-Phenyl-1,4-thiazepan-4-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone is not fully understood. However, it has been suggested that this compound may exert its therapeutic effects by modulating the activity of various molecular targets, including enzymes, receptors, and ion channels.
Biochemical and Physiological Effects
(7-Phenyl-1,4-thiazepan-4-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone has been reported to exhibit several biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This compound has also been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.

Advantages And Limitations For Lab Experiments

The advantages of using (7-Phenyl-1,4-thiazepan-4-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone in lab experiments include its potential therapeutic properties, its ability to modulate various molecular targets, and its relatively simple synthesis method. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the scientific research on (7-Phenyl-1,4-thiazepan-4-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone. One potential direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurological disorders. Another direction is to study its mechanism of action and identify its molecular targets. Additionally, further studies are needed to evaluate its safety and potential side effects.

Synthesis Methods

The synthesis of (7-Phenyl-1,4-thiazepan-4-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone has been reported using different methods. One of the commonly used methods involves the reaction of 4-propyl-1,2,3-thiadiazol-5-amine and 7-bromo-1,4-thiazepane in the presence of a base, followed by the reaction with phenacyl bromide to form the final product.

Scientific Research Applications

(7-Phenyl-1,4-thiazepan-4-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone has been the subject of several scientific studies due to its potential therapeutic properties. It has been shown to exhibit significant anti-inflammatory, anti-tumor, and anti-cancer activities. This compound has also been reported to possess anticonvulsant, anxiolytic, and sedative properties.

properties

IUPAC Name

(7-phenyl-1,4-thiazepan-4-yl)-(4-propylthiadiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3OS2/c1-2-6-14-16(23-19-18-14)17(21)20-10-9-15(22-12-11-20)13-7-4-3-5-8-13/h3-5,7-8,15H,2,6,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXMJLTSEBLOVOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)N2CCC(SCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(7-Phenyl-1,4-thiazepan-4-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone

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